molecular formula C9H12ClN B3045056 [(2-Chlorophenyl)methyl]dimethylamine CAS No. 10175-31-2

[(2-Chlorophenyl)methyl]dimethylamine

Cat. No.: B3045056
CAS No.: 10175-31-2
M. Wt: 169.65 g/mol
InChI Key: MZKKJAOOPDDXQQ-UHFFFAOYSA-N
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Description

[(2-Chlorophenyl)methyl]dimethylamine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKKJAOOPDDXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893610
Record name 1-(2-Chlorophenyl)-N,N-dimethylmethanamine
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Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10175-31-2
Record name 2-Chloro-N,N-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10175-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-N,N-dimethylmethanamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chlorophenyl)-N,N-dimethylmethanamine
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Synthesis Methodologies for 2 Chlorophenyl Methyl Dimethylamine

Conventional Synthetic Routes

Conventional methods for synthesizing [(2-Chlorophenyl)methyl]dimethylamine are reliable and widely practiced in laboratory settings. They represent foundational approaches to forming the crucial carbon-nitrogen bond in the target molecule.

Reaction of 2-Chlorobenzyl Chloride with Dimethylamine (B145610)

A primary and straightforward method for synthesizing this compound is through the nucleophilic substitution reaction between 2-chlorobenzyl chloride and dimethylamine. In this process, the nitrogen atom of dimethylamine acts as a nucleophile, attacking the benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride ion.

This reaction is typically performed under anhydrous conditions to prevent unwanted side reactions. A base, such as potassium carbonate, is often included to neutralize the hydrochloric acid that is formed as a byproduct. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) can facilitate the reaction. A similar approach involves the amination of 2-chloro-benzyl bromide. researchgate.net Historically, the synthesis of benzyl-type amines from aralkyl halides has been conducted using aqueous solutions of the amine at temperatures between 5 and 50°C. google.com

Reductive Amination Strategies

Reductive amination offers an alternative pathway that begins with a carbonyl compound. This two-step process first involves the formation of an intermediate iminium ion, which is then reduced in situ to the final amine product. This method is highly versatile for creating a wide range of amines. masterorganicchemistry.com

Condensation of 2-Chlorobenzaldehyde (B119727) with Dimethylamine and Subsequent Reduction

Research has focused on optimizing this reaction using various catalysts to improve yield and selectivity. For instance, palladium on activated carbon (Pd/AC) catalysts have been studied for the chemoselective amination of halogenated aromatic aldehydes. researchgate.net It was found that combining palladium with copper in a bimetallic catalyst (PdCu/C) significantly increased the yield from 66% to 98% while suppressing dehalogenation side reactions. researchgate.net The process is sensitive to by-product formation, including 2-chloro-benzyl alcohol and benzyl (B1604629) dimethyl amine, which can impact the purity of the final product. google.com

Catalyst Performance in Reductive Amination of 2-Chlorobenzaldehyde researchgate.net
CatalystYield of this compoundKey Observation
Pd/C66%Standard catalyst, moderate yield.
PdCu/C (Cu/Pd ratio ≥ 1:1)98%Synergistic effect suppresses side reactions and boosts yield.
Lewis Acid-Catalyzed Reductive Amination using N,N-Dimethylformamide as Dimethylamino Source

A more recent innovation in reductive amination utilizes N,N-Dimethylformamide (DMF) not only as a solvent but also as the source of the dimethylamino group and as a reductant. researchgate.netresearchgate.net This method is catalyzed by Lewis acids, such as zinc acetate (B1210297) dihydrate or zirconium hydroxide (B78521) (ZrO(OH)₂), and typically requires heating to temperatures between 150-160°C. researchgate.net

The proposed mechanism involves the Lewis acid promoting the hydrolysis of DMF to generate dimethylamine and formic acid in situ. The newly formed dimethylamine then condenses with the aldehyde (2-chlorobenzaldehyde in this case) to create an iminium cation. This intermediate is subsequently reduced by the formic acid, also a product of DMF hydrolysis, to yield the final tertiary amine. researchgate.net This approach is attractive due to its broad substrate scope and good functional group tolerance. researchgate.net

Industrial-Scale Production Methodologies and Optimization

On an industrial scale, the synthesis of this compound, a raw material for products like agrochemicals, prioritizes high conversion rates, purity, and cost-effectiveness. google.comresearchgate.net The reductive amination of 2-chlorobenzaldehyde is a particularly suitable process for large-scale production. google.com

Optimization focuses on maximizing the conversion of the starting aldehyde while minimizing the formation of impurities. Key by-products that need to be controlled include 2-chloro-benzyl alcohol (from the simple reduction of the aldehyde) and dehalogenated species like benzyl dimethyl amine. google.com Industrial processes aim for conversion rates exceeding 98-99%, ensuring a high-purity product. The stability and reusability of the catalyst are also critical economic considerations. For example, bimetallic PdCu/C catalysts have demonstrated high stability, which is advantageous for continuous or batch processing on a large scale. researchgate.net

Advanced Synthetic Approaches to Analogous Amines and Derivatives

The field of amine synthesis is continually evolving, with new methods being developed for analogous primary, secondary, and tertiary amines, including derivatives of 2-chlorobenzylamine (B130927). These advanced strategies often provide improved yields, milder reaction conditions, or access to novel molecular structures.

One such approach is the Gabriel synthesis, a classic method for preparing primary amines, which has been adapted for producing 2-chlorobenzylamine from 2-chlorobenzyl chloride. google.com This involves reacting the chloride with an alkali metal phthalimide (B116566), followed by cleavage of the phthalimide group to release the primary amine. google.com

Other advanced methods focus on the reduction of different functional groups. For instance, 2-chlorobenzonitrile (B47944) can be reduced to 2-chlorobenzylamine using catalytic systems. One facile method uses ammonia-borane as the reductant activated by titanium tetrachloride. Furthermore, novel chlorophenyl-(pyridinyl)-methylamine derivatives have been synthesized through multi-step sequences that include Grignard reactions and the reduction of oxime intermediates, showcasing the versatility of synthetic pathways to create complex amine analogues. derpharmachemica.com

Alkylation of Amines for Tertiary Amine Synthesis

The most direct and classical method for synthesizing tertiary amines is the N-alkylation of a corresponding secondary amine. researchgate.net This approach involves the reaction of a secondary amine with an alkyl halide, leading to the formation of a new carbon-nitrogen bond.

In the context of this compound, the synthesis is achieved through the nucleophilic substitution reaction between dimethylamine and a 2-chlorobenzyl halide, typically 2-chlorobenzyl bromide or 2-chlorobenzyl chloride. researchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic benzylic carbon of the 2-chlorobenzyl halide, displacing the halide ion.

A significant challenge in the alkylation of amines is the potential for over-alkylation. The newly formed tertiary amine product is itself a nucleophile and can react further with the alkyl halide to produce a quaternary ammonium (B1175870) salt. masterorganicchemistry.com However, the formation of tertiary amines from secondary amines is generally less prone to this issue compared to the alkylation of primary amines, partly due to the increased steric hindrance around the tertiary nitrogen, which slows the rate of the second alkylation. masterorganicchemistry.com To further minimize the formation of quaternary salts and other side products, the reaction conditions can be carefully controlled, for instance, by using a specific base like Hünig's base (N,N-diisopropylethylamine) in a suitable solvent such as acetonitrile. researchgate.net A general procedure involves reacting 2-chlorobenzyl chloride with dimethylamine in a polar aprotic solvent, with a base like potassium carbonate to neutralize the HCl byproduct.

Starting MaterialReagentSolventConditionsProduct
2-Chlorobenzyl bromideDimethylamineNot specifiedNot specifiedThis compound researchgate.net
α,p-Dichlorotoluene (for 4-chloro isomer)Saturated solution of dimethylamineTetrahydrofuran (THF)Stirred for 2 days at 25°CN,N-dimethyl-4-chlorobenzylamine prepchem.com
2-Chlorobenzyl chlorideDimethylamineDimethylformamide (DMF)Presence of a base (e.g., K₂CO₃)This compound

Mannich Reaction-Derived Amines and Related Structures

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. adichemistry.comoarjbp.com The classic three-component reaction condenses a compound with an active hydrogen (e.g., an enolizable ketone), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (such as dimethylamine) to produce a β-aminocarbonyl compound, known as a Mannich base. adichemistry.comwikipedia.org

The direct synthesis of this compound is not achievable via a traditional Mannich reaction, as the target molecule lacks the characteristic β-aminocarbonyl structure. However, a closely related and highly effective process for its synthesis is reductive amination . This reaction also involves three components—an aldehyde, an amine, and a reducing agent—and shares the formation of an iminium ion intermediate, a key step in the Mannich reaction mechanism. wikipedia.orgmasterorganicchemistry.com

In this approach, 2-chlorobenzaldehyde is condensed with dimethylamine to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product. This method avoids the isolation of the often-unstable imine or enamine intermediates. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com This process is highly versatile and represents a more controlled method for N-alkylation compared to direct alkylation with alkyl halides. masterorganicchemistry.comorganic-chemistry.org

AldehydeAmineReducing AgentConditionsProduct
2-ChlorobenzaldehydeDimethylamineSodium borohydride (NaBH₄)Reaction progress monitored via TLCThis compound
General AldehydesDimethylamineBorohydride Exchange Resin (BER)95% Ethanol (B145695), room temperature, 1-2 hoursCorresponding N,N-dimethylalkylamines koreascience.kr
General Aldehydes/KetonesSecondary AminesSodium cyanoborohydride (NaBH₃CN)Formation of imine followed by reductionCorresponding Tertiary Amines masterorganicchemistry.com

Tandem and One-Pot Synthetic Procedures for N,N-Dimethylamine Products

Reductive amination, as described in the previous section, is a prime example of a one-pot procedure for synthesizing this compound and other tertiary amines. masterorganicchemistry.com The initial condensation of the aldehyde and amine to form the iminium ion and the subsequent reduction occur sequentially in the same flask, making it a streamlined and practical method.

Beyond reductive amination, other advanced one-pot methodologies have been developed for the synthesis of N,N-dimethylamine products. For instance, a novel route for the direct synthesis of N,N-dimethylaniline involves a one-pot reaction starting from nitrobenzene (B124822) and methanol (B129727) over a Raney-Ni® catalyst. lookchem.comrsc.org In this process, methanol serves multiple roles as a hydrogen source for the reduction of the nitro group to an aniline, an alkylating agent for the N-methylation, and the solvent. lookchem.comrsc.org Another innovative one-pot method is the "carbonyl alkylative amination," which unites an aldehyde, a secondary amine, and an alkyl halide using visible light photoredox catalysis to construct complex tertiary amines from three distinct components in a single step. nih.govcam.ac.uk These methods highlight the ongoing development of efficient, atom-economical routes to tertiary amines.

One-Pot MethodKey ReactantsCatalyst/Key ReagentDescription
Reductive AminationAldehyde, Secondary AmineReducing Agent (e.g., NaBH₃CN)In-situ formation and reduction of an iminium ion to yield a tertiary amine. masterorganicchemistry.com
Synthesis from NitroarenesNitrobenzene, MethanolRaney-Ni®One-pot hydrogenation of the nitro group and subsequent N-methylation. lookchem.comrsc.org
Carbonyl Alkylative AminationAldehyde, Secondary Amine, Alkyl HalideVisible-light photocatalystA three-component coupling reaction forming tertiary amines. nih.govcam.ac.uk

Chemical Reactivity and Transformation Mechanisms of 2 Chlorophenyl Methyl Dimethylamine

Fundamental Reaction Pathways

The reactivity of [(2-Chlorophenyl)methyl]dimethylamine is primarily dictated by the nucleophilic nitrogen atom of the dimethylamino group and the potential for reactions involving the chlorophenyl moiety. Key transformations include nucleophilic substitution, oxidation, and reduction.

Nucleophilic Substitution Reactions

The dimethylamino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it a good nucleophile. savemyexams.comchemguide.co.uk This allows the compound to participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides, such as chloromethane, which can lead to the formation of a quaternary ammonium (B1175870) salt. savemyexams.comsavemyexams.com Similarly, reactions with acyl chlorides result in the formation of amide products. chemguide.co.uk

These reactions typically proceed via the attack of the nitrogen's lone pair on an electrophilic carbon center, leading to the displacement of a leaving group. The general propensity for amines to act as nucleophiles is a foundational concept in organic chemistry, driving the synthesis of a wide array of more complex molecules. chemguide.co.uksavemyexams.com

It is also conceivable for nucleophilic aromatic substitution to occur, where the chlorine atom on the phenyl ring is replaced. This type of reaction, however, generally requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring to proceed efficiently. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions Involving Amines This table illustrates general amine reactivity, as specific data for this compound was not available in the search results.

Reactant Class Nucleophile Product Class
Halogenoalkane Amine Substituted Amine / Quaternary Ammonium Salt
Acyl Chloride Amine N-Substituted Amide
Aryl Halide Dimethylamine (B145610) N,N-Dimethylaniline derivative

Oxidation Reactions and N-Oxide Formation

Tertiary amines like this compound can be readily oxidized to form the corresponding N-oxide. This transformation involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. wikipedia.org

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and peracids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The reaction results in the formation of this compound N-oxide, a compound where the nitrogen atom bears a positive formal charge and the oxygen atom a negative formal charge. wikipedia.org N-oxides are valuable intermediates in organic synthesis and can exhibit unique chemical and physical properties compared to their parent amines. researchgate.net

Table 2: General Conditions for N-Oxide Formation This table outlines typical reagents used for the oxidation of tertiary amines.

Oxidizing Agent Typical Conditions
Hydrogen Peroxide (H₂O₂) Aqueous or alcoholic solution, often at room temperature or with gentle heating.
Peracids (e.g., mCPBA) Aprotic solvent (e.g., dichloromethane), typically at or below room temperature.
Caro's acid (H₂SO₅) Specialized applications, provides a strong oxidizing environment.

Reduction Reactions to Secondary Amines

The conversion of this compound, a tertiary amine, to a secondary amine involves the removal of one of the methyl groups (demethylation). While direct reduction of the C-N bond is challenging, this transformation can be achieved through specific chemical methods. One potential, though not explicitly documented for this specific compound, is reductive amination, which is a powerful method for forming amines. masterorganicchemistry.comorganic-chemistry.org More direct reduction methods might employ powerful reducing agents like lithium aluminum hydride (LiAlH₄) under certain conditions, although this can be non-selective.

Mechanistic Investigations of Amine-Involved Processes

Beyond fundamental transformations, the dimethylamino group plays a critical role in more complex mechanisms, influencing the molecule's interactions and directing the course of reactions.

Ligand Binding and Modulation of Molecular Targets (Chemical Modalities)

The nitrogen atom in this compound can act as a ligand, donating its lone pair of electrons to coordinate with metal ions. This property is fundamental to the field of coordination chemistry, where amine-containing molecules are used to create complex structures with diverse applications. researchgate.netnsf.gov While specific studies detailing this compound as a ligand were not prominent, its structural motif is common in ligands designed for various catalytic and biological purposes. The binding of such ligands to metal centers can modulate the metal's reactivity and electronic properties.

In a biological context, the compound can interact with molecular targets like receptors or enzymes, modulating their activity. Benzylamine (B48309) derivatives, a class to which this compound belongs, have been studied for their interactions with enzymes such as methylamine (B109427) dehydrogenase, where they can act as competitive inhibitors. nih.gov

Role of Dimethylamine in Complex Organic Reaction Mechanisms

The dimethylamino group can exert significant influence over complex reaction mechanisms. In benzylamine structures, the amino group can act as an electron-withdrawing group via an inductive effect due to the electronegativity of nitrogen. quora.com This electronic influence can affect the reactivity of the attached benzyl (B1604629) group.

Furthermore, the dimethylamino group can participate directly in reactions. For example, in certain multi-component reactions, benzylamines serve as the nucleophilic component, initiating a cascade of events leading to complex heterocyclic structures. mdpi.com The amine group can also act as a directing group or a proton reservoir in certain transformations, facilitating specific bond formations and cleavages. researchgate.net While detailed mechanistic studies specifically for this compound are sparse, the known reactivity of benzylamines suggests the dimethylamino group is crucial in dictating reaction pathways and enabling complex molecular constructions. nih.govmdpi.com

Formation of Zwitterionic Intermediates

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups. While direct studies detailing the formation of zwitterionic intermediates specifically from this compound are not extensively documented in publicly available research, the fundamental principles of organic chemistry allow for postulation. The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic.

In reactions with suitable electrophiles, this nitrogen atom can be attacked, leading to a positively charged quaternary ammonium center. If the reacting partner or another part of the molecule can concurrently form a negatively charged center, a zwitterionic intermediate can arise. For instance, in photochemical electrocyclic reactions of certain α,β-unsaturated anilides, a zwitterionic intermediate is formed through ring closure. marquette.edu This intermediate can then proceed to expel a leaving group. marquette.edu While not a direct example, this illustrates a plausible pathway for zwitterion formation in related systems. The stability of such an intermediate would be influenced by the solvent and the electronic nature of the substituents on the aromatic ring.

Elimination Reactions Involving Dimethylamine

The dimethylamino group can act as a leaving group in elimination reactions under specific conditions. For N,N-dimethylbenzylamine, a structurally similar compound, studies on its degradation during chlorination have shown that elimination pathways can occur. rsc.org One such pathway involves the elimination between the nitrogen and the benzyl substituent, which results in the formation of benzaldehyde (B42025) and dimethylamine. rsc.org This suggests that under oxidative or other specific reaction conditions, the C-N bond between the benzylic carbon and the nitrogen of the dimethylamino group in this compound could cleave, leading to the elimination of dimethylamine. The presence of the chloro substituent on the phenyl ring would influence the electron density of the benzyl group and could affect the rate and mechanism of such elimination reactions.

Participation in Transition-Metal-Catalyzed Cross-Coupling Reactions

The structure of this compound contains two key features relevant to transition-metal-catalyzed cross-coupling reactions: an aryl chloride and a dimethylamino group. The aryl chloride moiety can readily participate as an electrophilic partner in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Notably, palladium-catalyzed cross-coupling reactions between aryl chlorides and dimethylamine have been developed into efficient and general synthetic methods. nih.govmit.edu These reactions are crucial for the formation of aryldimethylamines. While in this context, this compound would be the product of such a reaction (from 1,2-dichlorobenzene (B45396) and dimethylamine), its aryl chloride can still undergo further cross-coupling. For instance, the chlorine atom can be substituted by various groups using a suitable palladium catalyst and coupling partner.

The dimethylamino group can also play a significant role in these reactions. It is known to act as a directing group in ortho-metalation reactions. wikipedia.org With a strong base like butyllithium, the dimethylaminomethyl group can direct lithiation to the ortho position of the phenyl ring. The resulting organolithium species can then be reacted with various electrophiles. This directing ability can be exploited to functionalize the aromatic ring at the position adjacent to the chloromethyl group.

Below is a table summarizing some palladium-catalyzed cross-coupling reactions of aryl chlorides with dimethylamine, which are analogous to reactions the this compound structure could undergo or be formed from.

Catalyst SystemBaseTemperatureSubstrate ScopeReference
Pd precatalyst with t-BuXPhos ligandStrong base (e.g., LHMDS)Room TemperatureAryl and heteroaryl chlorides nih.gov
Pd precatalyst with XPhos ligandWeak base (e.g., K₃PO₄·H₂O)110 °CAryl and heteroaryl chlorides, tolerates base-sensitive groups nih.govmit.edu

Complexation with Metal Ions and Coordination Chemistry

The nitrogen atom of the dimethylamino group in this compound has a lone pair of electrons, making it a potential ligand for coordination with metal ions. This allows the compound to act as a Lewis base and form coordination complexes with various metals.

Research on analogous compounds demonstrates this principle. For example, triarylphosphanes functionalized with (dimethylamino)methyl groups have been synthesized and their coordination behavior with Au(I) and Pt(II) has been studied. uu.nl In these cases, the ligands coordinate to the metal center. Similarly, ligands containing a 3-dimethylamino-1-propyl group have been shown to form stable, square-planar complexes with Ni(II), Pd(II), and Pt(II), where the ligand chelates to the metal through both a carbon-metal and a nitrogen-metal bond. illinois.edu

This body of work suggests that this compound can coordinate to metal ions through its nitrogen atom. The presence of the chlorine atom on the phenyl ring could also potentially influence the coordination properties, either sterically or electronically. The ability to form such complexes is fundamental to its potential role as a ligand in catalysis or as a building block for more complex supramolecular structures.

The following table provides examples of metal complexes formed with ligands containing a dimethylamino moiety, illustrating the potential coordination chemistry of this compound.

Ligand TypeMetal Ion(s)Complex GeometryKey FindingsReference
(Dimethylamino)methyl-substituted triarylphosphanesAu(I), Pt(II)Linear (Au), Square Planar (Pt)Selective coordination through the phosphorus atom. uu.nl
3-Dimethylamino-1-propylNi(II), Pd(II), Pt(II)Square PlanarForms stable chelating complexes. illinois.edu

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like [(2-Chlorophenyl)methyl]dimethylamine. It provides precise information about the carbon-hydrogen framework of the molecule.

Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The spectrum is characterized by three main groups of signals that confirm the compound's structure. A sharp singlet peak is observed for the six equivalent protons of the two methyl groups attached to the nitrogen atom. Another singlet corresponds to the two protons of the methylene (B1212753) (CH₂) bridge. A more complex multiplet pattern is seen in the aromatic region, which arises from the four protons on the substituted phenyl ring.

The typical chemical shifts (δ) observed for these protons are detailed in the table below.

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
N(CH₃)₂~2.22Singlet6H
Ar-CH₂-N~3.52Singlet2H
Aromatic (Ar-H)~7.21-7.45Multiplet4H

Data presented is a representation of typical values found in the literature.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. One would expect to see signals for the methyl carbons, the methylene carbon, and the six carbons of the 2-chlorophenyl group (four CH carbons and two quaternary carbons, one bonded to the CH₂ group and one to the chlorine atom).

While ¹³C NMR is a standard characterization technique, specific, detailed experimental chemical shift data for this compound is not widely available in publicly accessible literature.

Advanced two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to (e.g., CH₂ and aromatic CH groups).

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is useful for confirming the connectivity of the entire molecule, such as the connection between the methylene protons and the aromatic ring carbons.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would help differentiate between CH, CH₂, and CH₃ carbons.

Despite their utility, specific research findings employing these advanced 2D NMR techniques for the detailed structural analysis of this compound are not readily found in surveyed scientific literature.

As a ligand, this compound can coordinate to various metal centers through its nitrogen atom. When complexed with NMR-active metals, such as tin (¹¹⁹Sn), molybdenum (⁹⁵Mo), or tungsten (¹⁸³W), heteronuclear NMR spectroscopy can provide direct information about the metal's coordination environment. For instance, in a tin complex, ¹¹⁹Sn NMR spectroscopy would offer insights into the geometry and electronic nature of the tin center upon coordination.

However, specific studies detailing the use of heteronuclear NMR, such as ¹¹⁹Sn NMR, for the characterization of metal complexes involving this compound as a ligand are not available in the reviewed literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its different bonds. Key expected absorptions would include C-H stretching vibrations for the aromatic ring, the methylene group, and the methyl groups. Additionally, C-N stretching, aromatic C=C bending, and C-Cl stretching vibrations would be present.

The table below outlines the expected regions for these characteristic vibrational modes.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Aliphatic C-H Stretch (CH₂ and CH₃)3000-2850Medium to Strong
Aromatic C=C Bending1600-1450Medium to Strong
Aliphatic C-H Bend (CH₂ and CH₃)1470-1370Medium
C-N Stretch1250-1020Medium
C-Cl Stretch800-600Strong

While these are the anticipated absorption regions based on the compound's structure, specific, published FTIR spectra with detailed peak assignments for this compound are not widely documented in the surveyed scientific databases.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a vibrational spectroscopy technique that provides valuable information about the molecular structure of a compound. It is used to observe the vibrational, rotational, and other low-frequency modes in a system. The technique is complementary to FT-IR spectroscopy. In the analysis of this compound, FT-Raman would reveal characteristic vibrational frequencies for its specific functional groups.

While specific experimental FT-Raman data for this compound is not detailed in publicly available research, the expected vibrational modes can be predicted based on its structure. Key vibrational bands would correspond to the stretching and bending of the C-Cl bond, the aromatic ring, and the dimethylamine (B145610) group.

Table 1: Predicted FT-Raman Vibrational Modes for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
C-Cl Stretching 800 - 600
Aromatic C=C Stretching 1625 - 1430
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H Stretching 3000 - 2850

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible radiation, which corresponds to electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be characterized by absorptions due to the chlorophenyl group. The benzene (B151609) ring contains π electrons that can be excited to higher energy levels (π → π* transitions), typically resulting in strong absorption bands in the UV region. The presence of the chlorine atom and the alkylamine substituent can cause shifts in the position (λmax) and intensity of these absorptions. The dimethylamine group itself has a lone pair of electrons on the nitrogen atom, which can undergo n → σ* transitions, though these are often observed at shorter wavelengths. nih.govresearchgate.net

Table 2: Expected Electronic Transitions for this compound

Chromophore Electronic Transition Expected Absorption Region (nm)
2-Chlorophenyl π → π* ~200 - 280

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the exact molecular formula.

For this compound (C₉H₁₂ClN), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine would also generate a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak. The fragmentation pattern in the mass spectrum provides structural information. A primary fragmentation pathway for this compound is benzylic cleavage, which would result in the formation of a stable tropylium-like ion or a dimethylaminomethyl cation.

Table 3: Theoretical Mass Spectrometry Data for this compound

Data Type Description Predicted Value (m/z)
Molecular Ion [M]⁺ Corresponding to C₉H₁₂³⁵ClN 169.0686
Molecular Ion [M+2]⁺ Isotopic peak due to ³⁷Cl 171.0656
Key Fragment Benzylic cleavage (loss of •N(CH₃)₂) 125.0158

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For a compound like this compound, which is a liquid at standard conditions, single-crystal X-ray diffraction would first require its conversion into a crystalline solid, typically by forming a salt (e.g., a hydrochloride). researchgate.net

Table 4: Representative Crystallographic Data (Illustrative)

Parameter Description Value
Crystal System The crystal family (e.g., Monoclinic) Data Not Available
Space Group The symmetry group of the crystal Data Not Available
a (Å) Unit cell dimension Data Not Available
b (Å) Unit cell dimension Data Not Available
c (Å) Unit cell dimension Data Not Available
α (°) Unit cell angle Data Not Available
β (°) Unit cell angle Data Not Available
γ (°) Unit cell angle Data Not Available
V (ų) Volume of the unit cell Data Not Available

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. measurlabs.com This analysis is crucial for verifying the empirical and molecular formula of a synthesized compound. For a new compound to be considered pure, the experimentally determined percentages ("Found") must closely match the theoretically calculated values, typically within a margin of ±0.4%. nih.gov

The theoretical elemental composition of this compound, with the molecular formula C₉H₁₂ClN, has been calculated.

Table 5: Elemental Analysis Data for C₉H₁₂ClN

Element Theoretical Mass % Found (%)
Carbon (C) 63.71% Data Not Available
Hydrogen (H) 7.13% Data Not Available
Nitrogen (N) 8.25% Data Not Available

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like [(2-Chlorophenyl)methyl]dimethylamine, which has rotatable bonds, conformational analysis would be performed. This involves systematically exploring different spatial arrangements (conformers) to identify the most stable, low-energy structures. The results would typically include key bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

This analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic properties. A small energy gap generally indicates higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visualization that shows the charge distribution within a molecule. It is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or neutral potential. An MEP map for this compound would identify the nitrogen atom's lone pair as a site of negative potential and the hydrogen atoms as sites of positive potential, predicting its reactivity patterns.

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations can be used to predict spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical NMR chemical shifts can be predicted. These predicted spectra can then be compared with experimentally measured spectra to confirm the molecular structure and aid in the assignment of spectral peaks.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial for understanding molecular conformation and intermolecular interactions. NCI analysis, often visualized using methods like the Reduced Density Gradient (RDG), allows for the identification and characterization of these weak interactions within a molecule or between molecules. For this compound, this analysis would reveal intramolecular interactions, such as those between the dimethylamino group and the chlorophenyl ring, that influence its preferred conformation.

Quantum Chemical Descriptors and Reactivity Analysis

From the energies of the HOMO and LUMO orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These global reactivity descriptors provide insight into the molecule's behavior in chemical reactions.

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to a harder molecule.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates a higher propensity for chemical reactions.
Electronegativity (χ) χ = (I + A) / 2Measures the ability of a molecule to attract electrons.
Chemical Potential (μ) μ = -χRepresents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) ω = μ2 / (2η)Measures the propensity of a species to accept electrons.

This table describes the theoretical framework for calculating quantum chemical descriptors. Specific values for this compound are not available from the searched literature.

Molecular Dynamics (MD) Simulations for Related Molecular Systems

Molecular dynamics (MD) simulations offer a computational lens to observe the dynamic behavior of molecules over time, providing insights into conformational changes, interaction patterns, and binding stability with biological targets. While specific MD studies on this compound are not available, research on related benzimidazole (B57391) and 2-phenylcyclopropylmethylamine (PCPMA) derivatives highlights the utility of this method.

In a study on benzimidazole derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, MD simulations were employed to understand the binding stability and interaction mechanisms. The simulations revealed that induced-fit effects between the inhibitors and the enzyme might play a crucial role, which could not be captured by static docking models alone. nih.gov The binding-free energy, calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, showed a strong correlation with experimental activity, indicating that van der Waals and electrostatic interactions are primary drivers for binding. nih.gov

Another study combined 3D-QSAR, docking, and a 100 ns MD simulation to explore benzimidazole derivatives as acetylcholinesterase inhibitors. The MD simulation was crucial in confirming the stability of a newly designed inhibitor within the enzyme's active site, demonstrating its potential as a drug candidate. researchgate.net Similarly, research on amidino-substituted benzimidazoles as dipeptidyl peptidase III inhibitors used MD simulations to reveal the importance of specific chemical groups (imidazolinyl and phenyl) in the binding mechanism. irb.hr

In the context of PCPMA derivatives targeting the Dopamine D₃ receptor, MD simulations lasting 300 ns were performed on ligand-receptor complexes. mdpi.com These simulations helped to elucidate the mode of interaction and stability of the compounds within the receptor's binding pocket. mdpi.com Such studies underscore how MD simulations can validate docking poses, reveal key intermolecular interactions, and explain the structural basis for the activity of related amine-containing aromatic compounds.

Table 1: Findings from MD Simulations on Related Molecular Systems
Molecular System Target Simulation Length Key Findings Reference
Benzimidazole DerivativesHCV NS5B PolymeraseNot SpecifiedRevealed induced-fit effects; van der Waals and electrostatic interactions were key to binding. nih.gov
Benzimidazole Derivative (A1)Acetylcholinesterase100 nsConfirmed the stability of the designed compound within the active site. researchgate.net
Amidino-substituted BenzimidazolesDipeptidyl Peptidase IIINot SpecifiedHighlighted the importance of imidazolinyl and phenyl groups for binding. irb.hr
2-Phenylcyclopropylmethylamine (PCPMA) DerivativesDopamine D₃ Receptor300 nsRevealed the mode of interaction and stability of ligands in the binding site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. For derivatives related to this compound, such as other substituted benzylamines and benzimidazoles, QSAR models have been instrumental in identifying key molecular features that govern their therapeutic effects.

A 3D-QSAR study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives as selective Dopamine D₃ receptor ligands developed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. The CoMFA model showed high predictive ability, with a cross-validated correlation coefficient (q²) of 0.607 and a non-cross-validated correlation coefficient (r²) of 0.981. mdpi.com The analysis indicated that both steric and electrostatic fields were significant, with the electrostatic field having a more substantial impact on binding affinity. mdpi.com The CoMSIA model further suggested that hydrophobic interactions also played an important role. mdpi.com

In another study on benzimidazole derivatives targeting the HCV NS5B polymerase, both ligand-based and receptor-based QSAR models were developed. The ligand-based models (CoMFA q² = 0.918; CoMSIA q² = 0.825) were found to be superior, suggesting that the structural alignment of the compounds themselves provided a more predictive model than alignments based on a rigid receptor structure. nih.gov

Table 2: Statistical Parameters of QSAR Models for Related Derivatives
Derivative Class QSAR Model q² (Cross-validated r²) r² (Non-cross-validated r²) Key Contributing Fields/Descriptors Reference
2-PhenylcyclopropylmethylamineCoMFA0.6070.981Steric, Electrostatic mdpi.com
Benzimidazole InhibitorsCoMFA (Ligand-based)0.918Not ReportedSteric, Electrostatic nih.gov
Benzimidazole InhibitorsCoMSIA (Ligand-based)0.825Not ReportedSteric, Electrostatic, Hydrophobic, H-bond donor/acceptor nih.gov
Benzimidazolyl-chalconesMLR0.9420.983Not Specified japsr.in
Substituted BenzamidesMLRHigh (value not specified)Not ReportedTopological descriptors (Molecular connectivity, Shape indices) nih.gov

Theoretical Thermodynamic Property Calculations

Theoretical calculations provide a powerful means to determine the thermodynamic properties of molecules, such as enthalpy of formation, entropy, and heat capacity, which are fundamental to understanding their stability and reactivity. While specific calculations for this compound are not documented in the reviewed literature, studies on related chlorinated aromatic hydrocarbons and chloronitrobenzene isomers offer valuable comparative data.

Computational studies on chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) have utilized high-level composite model chemistry methods (G3, G4, CBS-QB3) and Density Functional Theory (DFT) to calculate enthalpies of formation (ΔfH°). nih.govrsc.org A systematic benchmark found that the G4 composite method provided the most accurate results. nih.govrsc.org For DFT methods, the ωB97X-D functional with the cc-pVTZ basis set showed the best performance in predicting the enthalpy of formation for these compounds. rsc.orgrsc.org These studies systematically analyze how the position of the chlorine atom and the structure of the aromatic system affect thermodynamic stability. rsc.org

A theoretical study on all isomers of chloronitrobenzene employed the G3MP2B3 composite method to calculate standard enthalpies of formation, standard Gibbs free energies of formation, entropies, and heat capacities. cdnsciencepub.com The results indicated that isomers with ortho-chlorine substituents were generally less stable than their meta- and para-substituted counterparts. cdnsciencepub.com This is relevant for this compound, which features an ortho-chlorine substituent. The study also analyzed the temperature dependence of entropy and heat capacity, incorporating rotational barriers and distortions of the benzene (B151609) ring in the calculations. cdnsciencepub.com Such theoretical data are crucial for predicting chemical behavior and reaction outcomes under various conditions.

Table 3: Calculated Standard Enthalpy of Formation (ΔfH°₂₉₈) for Related Chlorinated Aromatic Compounds
Compound Method Calculated ΔfH°₂₉₈ (kJ/mol) Reference
1-ChloronaphthaleneG4108.8 rsc.org
2-ChloronaphthaleneG4105.4 rsc.org
9-ChloroanthraceneG4185.8 rsc.org
2-ChloronitrobenzeneG3MP2B3-21.3 cdnsciencepub.com
3-ChloronitrobenzeneG3MP2B3-36.4 cdnsciencepub.com
4-ChloronitrobenzeneG3MP2B3-36.0 cdnsciencepub.com

Advanced Research Applications in Organic Synthesis and Catalysis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

[(2-Chlorophenyl)methyl]dimethylamine is frequently utilized as a crucial intermediate in the multi-step synthesis of more complex organic compounds, particularly in the pharmaceutical and agrochemical sectors. The structural motif of a substituted benzylamine (B48309) is common in a wide array of biologically active molecules. The compound's reactivity allows for further functionalization at several positions. The dimethylamino group can be transformed or replaced, the benzylic position can be functionalized, and the chlorophenyl ring can participate in various substitution or coupling reactions.

While specific, named pharmaceutical compounds synthesized directly from this compound are not extensively detailed in readily available literature, its structural analogs are integral to numerous drugs. For instance, the synthesis of various piperazine (B1678402) drug intermediates involves reacting chloroaniline derivatives with other amine-containing fragments google.com. Similarly, many FDA-approved drugs incorporate a dimethylamine (B145610) pharmacophore, which is often introduced via intermediates structurally related to the title compound rsc.org. The synthesis of thioamides, another important class of molecules in medicinal chemistry, can also proceed through intermediates involving dimethylamine, highlighting the utility of this functional group in building complex molecular frameworks nih.govresearchgate.net. The presence of the chlorine atom on the phenyl ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of highly elaborate molecular architectures.

Ligand Design for Transition Metal Catalysis

The tertiary amine functionality in this compound makes it and its derivatives valuable as ligands in transition metal catalysis. The nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center, thereby influencing the catalyst's reactivity, selectivity, and stability. The design of effective ligands is paramount in catalysis, as the ligand sphere around the metal can dictate the outcome of a chemical transformation.

Derivatives of N,N-dimethylbenzylamine, a close structural analog, have been successfully used to create highly active and stable catalysts. For example, palladacyclic complexes formed from N,N-dimethylbenzylamine are powerful precatalysts for C-C coupling reactions researchgate.net. These complexes benefit from the strong sigma-donating ability of the amine ligand, which helps to stabilize the catalytically active metal species researchgate.net. Furthermore, related amine ligands, such as 2-bromo-N,N-dimethylbenzylamine, have been synthesized and complexed with metals like molybdenum and tungsten, demonstrating their ability to act as monodentate ligands that coordinate through the nitrogen atom scialert.net. The steric and electronic properties of the ligand can be fine-tuned by altering the substituents on the aromatic ring, making this compound a useful platform for developing a library of ligands for specific catalytic applications.

Chiral vicinal diamines are a privileged class of ligands in asymmetric synthesis, capable of inducing high levels of stereoselectivity in a wide range of chemical reactions sigmaaldrich.com. These diamines are frequently found in chiral catalysts and pharmaceuticals sigmaaldrich.com. While there is no single, universal method for their synthesis, substituted benzylamines like this compound represent potential starting materials for their construction.

The general synthetic strategy could involve the introduction of a second amino group adjacent to the existing benzylic carbon, with stereochemical control being exerted by a chiral auxiliary or a chiral catalyst. The development of synthetic routes to chiral benzylamine derivatives is an active area of research organic-chemistry.org. Once synthesized, these chiral diamine ligands, potentially derived from this compound, could be applied in various asymmetric transformations. Mechanistic studies have shown that 1,2-diamine ligands play a crucial role in modulating the coordination environment around a metal center, such as copper(I), which is essential for achieving high efficiency and enantioselectivity in catalytic processes mit.edu. The specific substitution pattern on the chlorophenyl ring could further influence the stereochemical outcome of the catalyzed reaction.

A significant challenge in transition metal catalysis, particularly in cross-coupling reactions, is the stability of the catalyst. Catalyst deactivation, often through aggregation or decomposition, can lead to low yields and poor reaction efficiency. The design of the ligand plays a critical role in mitigating these deactivation pathways.

Ligands derived from N,N-dimethylbenzylamine have been shown to form robust palladacycle complexes that exhibit high stability and catalytic activity in Suzuki-Miyaura and Heck-Mizoroki coupling reactions researchgate.net. The strong metal-ligand bond, often a metal-carbon bond within the pallacycle structure complemented by coordination from the nitrogen atom, prevents the aggregation of palladium species, which is a common deactivation mechanism researchgate.net. This stabilizing effect allows for efficient catalysis even with low catalyst loadings under mild conditions researchgate.net. Similarly, N-heterocyclic carbene (NHC) ligands, which share the property of being strong sigma-donors, are known to form highly stable palladium complexes that are resistant to decomposition, thereby extending catalyst lifetime and ensuring consistent reactivity researchgate.net. The principles observed with these related ligand systems suggest that ligands derived from this compound could likewise enhance the stability of transition metal catalysts in demanding cross-coupling applications.

Mechanistic Studies of Catalytic Processes Involving Amine Ligands

Understanding the reaction mechanism is fundamental to the rational design and optimization of new catalytic systems. Mechanistic studies of processes involving amine and diamine ligands have provided profound insights into how these ligands influence the catalytic cycle. Amine ligands can affect nearly every elementary step, including oxidative addition, transmetalation, and reductive elimination, by modulating the electronic and steric environment of the metal center.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling [(2-Chlorophenyl)methyl]dimethylamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management : Segregate chemical waste into inert, halogenated, and organic categories. Collaborate with certified waste disposal services to comply with environmental regulations .
  • Emergency Protocols : Maintain spill kits with neutralizing agents (e.g., activated carbon) and ensure eyewash stations are accessible .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2-chlorobenzyl chloride with dimethylamine under anhydrous conditions, using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to neutralize HCl byproducts .
  • Reductive Amination : Condense 2-chlorobenzaldehyde with dimethylamine in the presence of a reducing agent (e.g., NaBH₄) to form the target amine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H NMR^1 \text{H NMR} (CDCl₃, δ 2.2–2.5 ppm for dimethylamine protons; δ 4.3 ppm for benzylic CH₂) and 13C NMR^{13} \text{C NMR} to confirm substitution patterns .
  • Chromatography : Employ HPLC with a C18 column (mobile phase: acetonitrile/water) to quantify purity. Compare retention times against certified reference standards .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • Hammett Analysis : Use σ (substituent constant) values to correlate electronic effects (e.g., electron-withdrawing Cl at the 2-position) with reaction rates in nucleophilic substitutions. Measure νCO (carbonyl IR frequencies) in derivatives to assess electronic distribution .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density surfaces and predict sites for electrophilic attack or oxidation .

Q. What strategies are effective in resolving enantiomeric impurities in this compound during pharmaceutical intermediate synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use (-)-camphorsulfonic acid to form diastereomeric salts. Recrystallize in ethanol/water mixtures to isolate the desired enantiomer, as demonstrated in clopidogrel synthesis .
  • Chromatographic Separation : Optimize chiral HPLC conditions (e.g., Chiralpak AD-H column with hexane/isopropanol) to quantify enantiomeric excess (EE) ≥99% .

Q. What computational models (QSPR/QSAR) are applicable for predicting the biological activity of this compound analogs?

  • Methodological Answer :

  • Descriptor Selection : Calculate logP, molar refractivity, and HOMO-LUMO gaps using software like COSMO-RS. Corrogate these with in vitro activity data (e.g., receptor binding assays) .
  • Machine Learning : Train SVM or Random Forest models on datasets of structurally similar amines to predict bioavailability or toxicity profiles .

Contradictions and Validation

  • Stereochemical Stability : While clopidogrel synthesis emphasizes strict enantiomeric control , this compound’s stereochemical stability under basic conditions remains understudied. Validate via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Safety vs. Reactivity : prioritizes PPE for handling, but suggests inertness in non-polar solvents. Conduct compatibility tests with common reagents (e.g., Grignard) to update safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.